3-ethyl-6-methyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
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Overview
Description
3-ethyl-4-hydroxy-6-methyl-1H-pyrrolo[3,2-d]pyrimidine-2-thione is a heterocyclic compound that features a pyrrolo[3,2-d]pyrimidine core structure. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-4-hydroxy-6-methyl-1H-pyrrolo[3,2-d]pyrimidine-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl acetoacetate with thiourea in the presence of a base, followed by cyclization to form the pyrrolo[3,2-d]pyrimidine core . The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-4-hydroxy-6-methyl-1H-pyrrolo[3,2-d]pyrimidine-2-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thione group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or alkoxides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
3-ethyl-4-hydroxy-6-methyl-1H-pyrrolo[3,2-d]pyrimidine-2-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-ethyl-4-hydroxy-6-methyl-1H-pyrrolo[3,2-d]pyrimidine-2-thione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of kinases or other proteins involved in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar pyrrole ring structure and exhibit various biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a similar pyrimidine core and are known for their kinase inhibitory activities.
Uniqueness
3-ethyl-4-hydroxy-6-methyl-1H-pyrrolo[3,2-d]pyrimidine-2-thione is unique due to its specific substitution pattern and the presence of the thione group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H11N3OS |
---|---|
Molecular Weight |
209.27 g/mol |
IUPAC Name |
3-ethyl-6-methyl-2-sulfanylidene-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C9H11N3OS/c1-3-12-8(13)7-6(11-9(12)14)4-5(2)10-7/h4,10H,3H2,1-2H3,(H,11,14) |
InChI Key |
ACAJZIAGLCYYPP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(C=C(N2)C)NC1=S |
Origin of Product |
United States |
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